molecular formula C17H13BrN2O3S B11985328 Methyl {[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate

Methyl {[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate

Cat. No.: B11985328
M. Wt: 405.3 g/mol
InChI Key: FAAXDKKUJPPINJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate typically involves a multi-step process. One common method starts with the preparation of 2-mercapto-3-(4-bromophenyl)quinazolin-4(3H)-one. This intermediate is then subjected to S-alkylation using methyl bromoacetate under basic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl {[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl {[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antibacterial, and antiviral properties.

Mechanism of Action

The mechanism of action of methyl {[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate is unique due to its specific combination of a bromophenyl group and a quinazolinone core.

Properties

Molecular Formula

C17H13BrN2O3S

Molecular Weight

405.3 g/mol

IUPAC Name

methyl 2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanylacetate

InChI

InChI=1S/C17H13BrN2O3S/c1-23-15(21)10-24-17-19-14-5-3-2-4-13(14)16(22)20(17)12-8-6-11(18)7-9-12/h2-9H,10H2,1H3

InChI Key

FAAXDKKUJPPINJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Br

Origin of Product

United States

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